ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry This particular compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the desired substituents. For instance, the synthesis may begin with the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key steps include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the fluoro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Its potential therapeutic effects are explored in the treatment of bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances its binding affinity to the target enzymes, while the methoxy and carboxylate groups contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a chloro and cyano group instead of methoxy.
1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a cyclopropyl group instead of an ethyl ester.
Uniqueness
Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the fluoro group enhances its antibacterial potency, while the methoxy group improves its pharmacokinetic profile. The ethyl ester moiety increases its lipophilicity, facilitating better cell membrane penetration .
Properties
IUPAC Name |
ethyl 7-fluoro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-4-20-14(18)9-7-16(2)11-6-10(15)12(19-3)5-8(11)13(9)17/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFSWSXBHAINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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